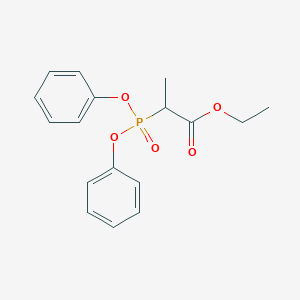
Ethyl diphenyl 2-phosphonopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-(diphenoxyphosphoryl)propanoate is an organic compound with the chemical formula C17H19O5P. It is commonly used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine. This compound is typically a colorless liquid that is soluble in organic solvents such as ethanol and dimethylbenzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl2-(diphenoxyphosphoryl)propanoate can be synthesized through the condensation reaction of phosphoric chloride with ethyl 2-bromopropanoate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of Ethyl2-(diphenoxyphosphoryl)propanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl2-(diphenoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Ethyl2-(diphenoxyphosphoryl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mécanisme D'action
The mechanism of action of Ethyl2-(diphenoxyphosphoryl)propanoate involves its interaction with various molecular targets. It can act as a phosphorylating agent, transferring its phosphoryl group to nucleophilic sites on target molecules. This can lead to the formation of phosphonate esters, which are important intermediates in many biochemical pathways .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(diethoxyphosphoryl)propanoate
- Methyl 2-(diphenoxyphosphoryl)propanoate
- Propanoic acid, 2-(diphenoxyphosphinyl)-, ethyl ester
Comparison: Ethyl2-(diphenoxyphosphoryl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable phosphonate esters distinguishes it from other phosphorylating agents .
Propriétés
Formule moléculaire |
C17H19O5P |
|---|---|
Poids moléculaire |
334.30 g/mol |
Nom IUPAC |
ethyl 2-diphenoxyphosphorylpropanoate |
InChI |
InChI=1S/C17H19O5P/c1-3-20-17(18)14(2)23(19,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
Clé InChI |
UCJROHIRYPUQFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)

![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
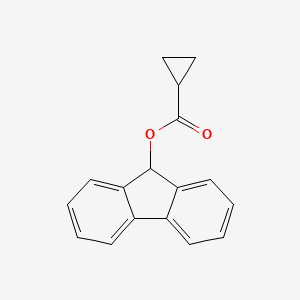
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
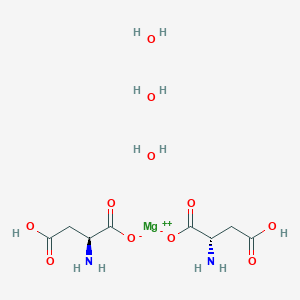
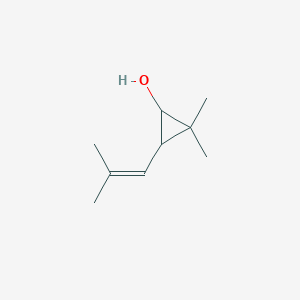
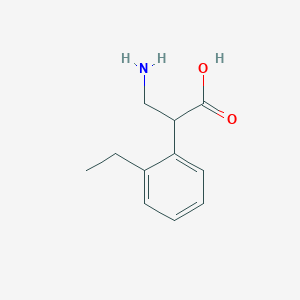
![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
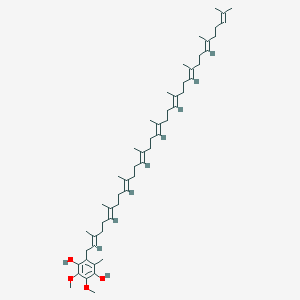

![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
